Biotin-PEG4-Alkyne

Descripción general

Descripción

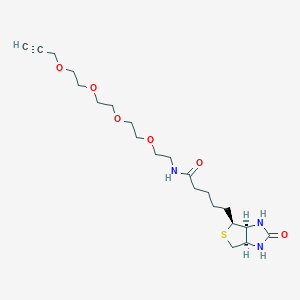

Biotin-PEG4-Alkyne is a biotinylation reagent used primarily in copper-catalyzed click chemistry. This compound consists of biotin linked to a polyethylene glycol (PEG) spacer and an alkyne group. The alkyne group allows for bioorthogonal reactions with azides, forming stable triazole linkages. This property makes this compound highly valuable in various biochemical and molecular biology applications .

Mecanismo De Acción

Target of Action

Biotin-PEG4-Alkyne, also known as Acetylene-PEG4-biotin conjugate, is primarily used to label azide-containing molecules or biomolecules . The primary target of this compound is the azide group present in these molecules .

Mode of Action

The compound contains an alkyne group that reacts with azides to form a stable triazole linkage . This reaction is facilitated by a copper-catalyzed 1,3 dipolar cycloaddition, commonly referred to as click chemistry . The result is the introduction of a biotin moiety into the azide-modified system of interest .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage between the alkyne group in the this compound and the azide group in the target molecule .

Pharmacokinetics

The presence of the PEG4 (polyethylene glycol) spacer arm in the compound improves the solubility of the labeled molecules in aqueous media .

Result of Action

The primary result of this compound’s action is the successful biotinylation of azide-containing molecules or biomolecules . This allows for the subsequent detection of these biotinylated molecules using streptavidin, avidin, or NeutrAvidin® biotin-binding proteins .

Action Environment

The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction

Análisis Bioquímico

Biochemical Properties

Biotin-PEG4-Alkyne plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The Alkyne group in this compound can react with molecules containing Azide groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAc) .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in click chemistry reactions. It contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage, allowing the conjugation of the biotin label to the target molecule .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Biotin-PEG4-Alkyne is synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and an alkyne group. The synthesis typically involves:

- Activation of biotin with a suitable activating agent.

- Coupling of the activated biotin with a PEG spacer.

- Introduction of the alkyne group to the PEGylated biotin.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized for scalability, often involving automated synthesis platforms .

Análisis De Reacciones Químicas

Types of Reactions: Biotin-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of this compound and an azide group on another molecule .

Common Reagents and Conditions:

Reagents: Copper sulfate (CuSO₄), sodium ascorbate, and azide-containing molecules.

Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures.

Major Products: The major product of the CuAAC reaction involving this compound is a biotinylated molecule with a triazole linkage, which can be used for further biochemical applications .

Aplicaciones Científicas De Investigación

Biotin-PEG4-Alkyne has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of biotinylated compounds for various assays and experiments.

Biology: Facilitates the labeling of proteins, nucleic acids, and other biomolecules for detection and purification.

Medicine: Employed in the development of diagnostic tools and targeted drug delivery systems.

Industry: Utilized in the production of biotinylated reagents and kits for research and diagnostic purposes

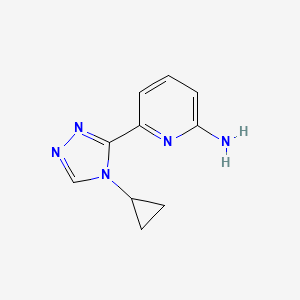

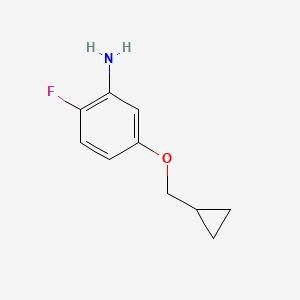

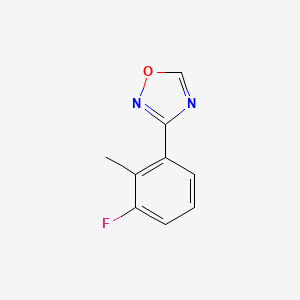

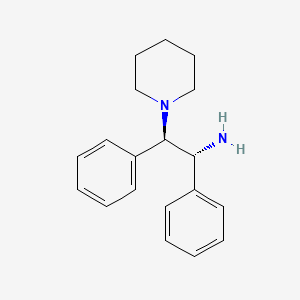

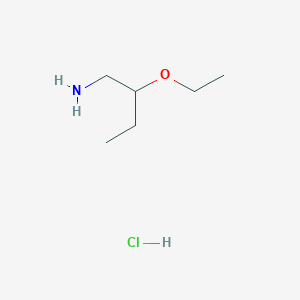

Comparación Con Compuestos Similares

- Azide-PEG3-Biotin

- Dibenzocyclooctyne-PEG4-Biotin

- Biotin-Picolyl-Azide

- Diazo-Biotin-Alkyne

Comparison: Biotin-PEG4-Alkyne is unique due to its alkyne group, which allows for efficient and specific conjugation with azide-containing molecules through CuAAC. This specificity and stability make it a preferred choice for biotinylation in various applications. Other similar compounds may have different reactive groups (e.g., azide, dibenzocyclooctyne) and may be used in different types of click chemistry reactions .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601109744 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262681-31-1 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

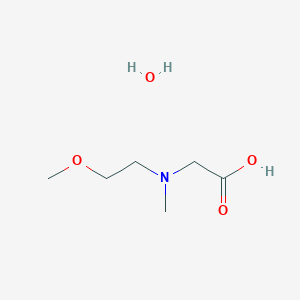

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3095319.png)

![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B3095364.png)

![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)